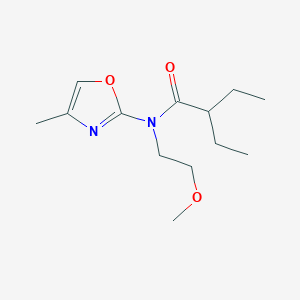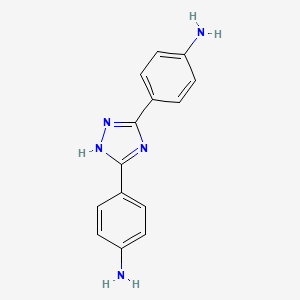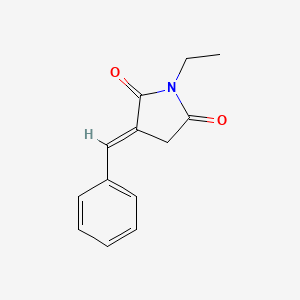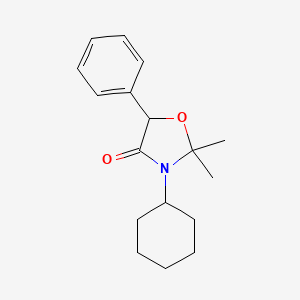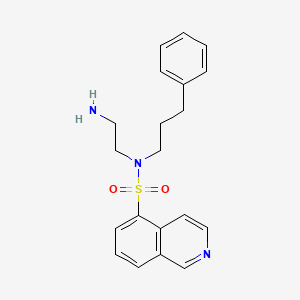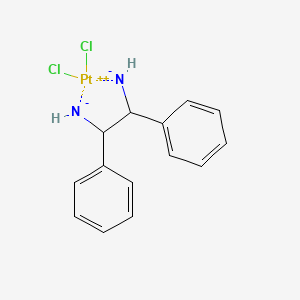![molecular formula C18H24N2O4 B12881454 2,6-Dimethoxy-N-[5-(3-methylpentan-3-yl)-1,2-oxazol-3-yl]benzamide CAS No. 82558-73-4](/img/structure/B12881454.png)
2,6-Dimethoxy-N-[5-(3-methylpentan-3-yl)-1,2-oxazol-3-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-N-(5-(3-methylpentan-3-yl)isoxazol-3-yl)benzamide involves several steps:
Formation of Isoxazole Ring: The isoxazole ring is formed through a cyclization reaction involving appropriate precursors.
Attachment of Benzamide Group: The benzamide group is introduced through an amide coupling reaction.
Industrial Production Methods
Industrial production of Isoxaben typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilized for controlled reaction conditions.
Purification: Techniques such as crystallization and chromatography are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Isoxaben undergoes various chemical reactions, including:
Reduction: Removal of oxygen or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride (LiAlH4) for reduction reactions.
Substitution Reagents: Halogens or other nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
2,6-Dimethoxy-N-(5-(3-methylpentan-3-yl)isoxazol-3-yl)benzamide has several scientific research applications:
Chemistry: Used as a model compound for studying herbicidal activity and structure-activity relationships.
Biology: Investigated for its effects on plant growth and development.
Industry: Widely used in agricultural practices for weed control.
Mecanismo De Acción
The mechanism of action of Isoxaben involves inhibiting the synthesis of cellulose in plant cell walls. This inhibition disrupts the formation of new cells, effectively preventing the growth of weeds. The molecular targets include enzymes involved in cellulose biosynthesis pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Benzamizole
- Flexidor
- Gallery
- X-Pand
- Prolan
Uniqueness
Isoxaben is unique due to its specific mode of action as a cellulose biosynthesis inhibitor. This makes it highly effective against a broad spectrum of broadleaf weeds, distinguishing it from other herbicides that may target different pathways .
Propiedades
Número CAS |
82558-73-4 |
|---|---|
Fórmula molecular |
C18H24N2O4 |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
2,6-dimethoxy-N-[5-(3-methylpentan-3-yl)-1,2-oxazol-3-yl]benzamide |
InChI |
InChI=1S/C18H24N2O4/c1-6-18(3,7-2)14-11-15(20-24-14)19-17(21)16-12(22-4)9-8-10-13(16)23-5/h8-11H,6-7H2,1-5H3,(H,19,20,21) |
Clave InChI |
BBUKZKRLQNYSLF-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(CC)C1=CC(=NO1)NC(=O)C2=C(C=CC=C2OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


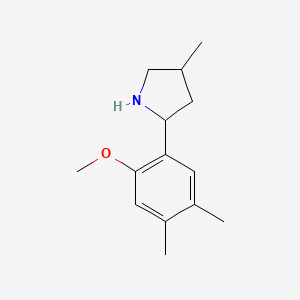
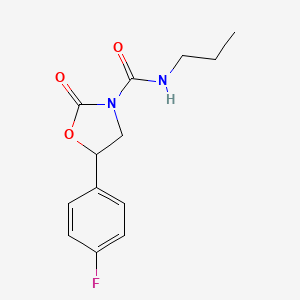
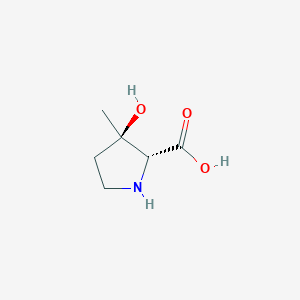
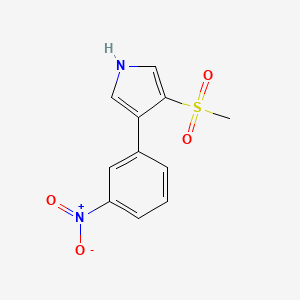
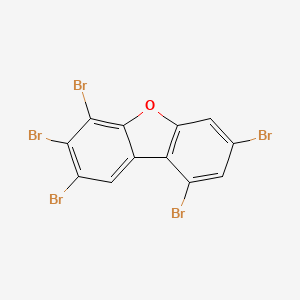
![4-(Dibenzo[b,d]furan-2-carbonyl)benzoic acid](/img/structure/B12881414.png)
